molecular formula C14H18N4S B1438809 3-(pyrrolidin-1-ylmethyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline CAS No. 1156616-77-1

3-(pyrrolidin-1-ylmethyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Cat. No. B1438809
CAS RN: 1156616-77-1
M. Wt: 274.39 g/mol
InChI Key: MZRWVFZHBYQDMO-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-ylmethyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline, commonly known as PTMA, is a compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in many organic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). PTMA is a derivative of aniline, a primary aromatic amine, and is used as a starting material for the synthesis of various compounds. PTMA has been used in a variety of research applications, such as in the synthesis of drugs and in the study of biochemical and physiological processes.

Scientific Research Applications

Heterocyclic Compounds in Sensing and Catalysis

Heterocyclic compounds, including those with pyrrolidine and thiadiazole units, are pivotal in the development of optical sensors due to their ability to form coordination and hydrogen bonds. For instance, pyrimidine derivatives, sharing structural similarities with the compound , have been utilized as exquisite sensing materials for various applications, including biological and medicinal applications (Jindal & Kaur, 2021). This indicates the potential of 3-(pyrrolidin-1-ylmethyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline in sensing applications due to its structural features.

Pyrrolidine in Drug Discovery and Material Science

Pyrrolidine rings are extensively used in medicinal chemistry for their stereochemistry and the ability to enhance three-dimensional molecule coverage. Research shows bioactive molecules characterized by pyrrolidine rings exhibit selectivity towards various biological targets, underscoring the scaffold's versatility in drug discovery and material science (Li Petri et al., 2021). This versatility suggests that compounds like 3-(pyrrolidin-1-ylmethyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline could be explored for similar applications.

Arylmethylidenefuranones in Organic Synthesis

The chemistry of arylmethylidene derivatives of heterocycles, including those related to pyrrolidin-1-ylmethyl and thiadiazol-4-ylmethyl groups, demonstrates the potential for synthesizing a wide range of cyclic and heterocyclic compounds. These compounds find applications in various fields, such as organic synthesis and the development of novel materials (Kamneva et al., 2018). This underscores the potential utility of 3-(pyrrolidin-1-ylmethyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline in diverse synthetic applications.

Catalysis and Chemical Transformations

The compound's structural elements suggest potential utility in catalysis, particularly in C-N bond-forming reactions. Research into recyclable copper catalyst systems for C-N bond formation, employing aromatic and heterocyclic amines, highlights the importance of such structural units in catalytic processes, offering insights into the compound's possible applications in sustainable and green chemistry (Kantam et al., 2013).

properties

IUPAC Name

3-(pyrrolidin-1-ylmethyl)-N-(thiadiazol-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S/c1-2-7-18(6-1)10-12-4-3-5-13(8-12)15-9-14-11-19-17-16-14/h3-5,8,11,15H,1-2,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRWVFZHBYQDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)NCC3=CSN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(pyrrolidin-1-ylmethyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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